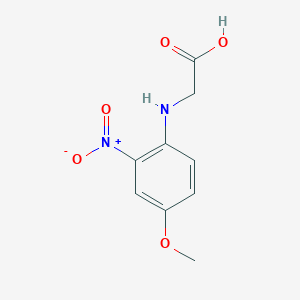

2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

描述

Systematic IUPAC Name

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound. This nomenclature follows the standard IUPAC conventions for organic compounds, where the longest carbon chain containing the carboxylic acid functional group serves as the parent structure. The systematic name clearly indicates the substitution pattern on the phenyl ring, with the methoxy group positioned at the 4-position and the nitro group at the 2-position relative to the amino linkage.

An alternative systematic name that appears in chemical databases is N-(4-methoxy-2-nitrophenyl)glycine. This nomenclature emphasizes the glycine backbone of the molecule, where glycine represents the simplest amino acid structure consisting of an amino group attached to an acetic acid moiety. The N-substitution pattern indicates that the 4-methoxy-2-nitrophenyl group is attached to the nitrogen atom of the glycine unit.

Alternative Chemical Designations

The compound is known by several alternative chemical designations in the scientific literature and chemical databases. These include (4-methoxy-2-nitroanilino)acetic acid, which emphasizes the aniline-derived nature of the phenyl substituent. Another commonly used designation is 2-[(4-methoxy-2-nitrophenyl)amino]acetic acid, which provides an alternative way of expressing the connectivity between the phenyl ring and the acetic acid moiety.

In some chemical databases and commercial sources, the compound may be referred to using trade names or catalog numbers specific to individual suppliers. The systematic approach to naming ensures consistency across different sources and facilitates accurate identification of the compound in research applications. Additional alternative names may include variations that emphasize different aspects of the molecular structure, such as the glycine backbone or the specific substitution pattern on the aromatic ring.

Registry Numbers and Database Identifiers

The compound is assigned the Chemical Abstracts Service Registry Number 55687-28-0, which serves as a unique identifier in chemical databases and literature. This registry number provides an unambiguous way to identify the specific compound regardless of variations in nomenclature or naming conventions used by different sources.

In the ChemSpider database, the compound is catalogued under ChemSpider Identification Number 258403. This identifier allows for cross-referencing between different chemical databases and provides access to additional structural and property information. The PubChem database may contain related entries under different Compound Identification Numbers, depending on the specific stereochemistry or salt forms of the compound.

| Database | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 55687-28-0 | Registry Number |

| ChemSpider | 258403 | ChemSpider ID |

| MDL Information Systems | MFCD06849826 | MDL Number |

属性

IUPAC Name |

2-(4-methoxy-2-nitroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-16-6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOXKJDHAFQDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303537 | |

| Record name | 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-28-0 | |

| Record name | 55687-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid generally involves the following key steps:

- Synthesis of the substituted aniline intermediate (4-methoxy-2-nitroaniline or related derivatives)

- Aminoacetic acid conjugation via amide or amine linkage to form the target compound

Preparation of 4-Methoxy-2-Nitroaniline Intermediate

A critical precursor in the synthesis of this compound is 4-methoxy-2-nitroaniline. A recent and efficient method uses continuous flow reactors to improve reaction control and yield:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| Acetylation | React 4-methoxyaniline with acetic anhydride to form 4-methoxyacetanilide | 25 °C, 133 min, flow rates: 5 mL/min & 2.5 mL/min | Intermediate for nitration |

| Nitration | Nitrate 4-methoxyacetanilide to 4-methoxy-2-nitroacetanilide | 25 °C, 10–100 min, flow rates: 3.5–700 mL/min | High conversion |

| Hydrolysis | Hydrolyze 4-methoxy-2-nitroacetanilide to 4-methoxy-2-nitroaniline | 40 °C, 2–400 min, flow rates: 6.5 mL/min to 1.2 L/min | Yield ~85–86%, purity 99% (HPLC) |

This continuous flow approach offers advantages such as precise temperature control, improved safety, and scalability for industrial production.

Aminoacetic Acid Coupling to Form this compound

The coupling of the 4-methoxy-2-nitroaniline to the aminoacetic acid moiety can be achieved via nucleophilic substitution or amide bond formation, depending on the desired final structure. Although specific detailed protocols for this exact coupling are scarce in the provided sources, general organic synthesis principles apply:

- Activation of the carboxyl group of aminoacetic acid (e.g., as acid chloride or using coupling reagents like carbodiimides)

- Reaction with the amino group of 4-methoxy-2-nitroaniline under controlled pH and temperature

- Purification by crystallization or chromatography

Preparation of Stock Solutions and Formulations

For experimental and biological applications, preparation of stock solutions of this compound is standardized. The following table summarizes typical stock solution preparations based on molarity and mass:

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.7355 mL | 23.6776 mL | 47.3552 mL |

| 5 mM Solution | 0.9471 mL | 4.7355 mL | 9.471 mL |

| 10 mM Solution | 0.4736 mL | 2.3678 mL | 4.7355 mL |

These solutions are typically prepared in DMSO or other suitable solvents, with subsequent dilution in PEG300, Tween 80, corn oil, or water for in vivo formulations. The preparation requires sequential addition of solvents with mixing and clarification steps, often aided by vortexing, ultrasound, or mild heating to ensure complete dissolution.

Summary Table of Key Preparation Parameters

| Preparation Step | Conditions/Parameters | Notes |

|---|---|---|

| Acetylation | 25 °C, 133 min, continuous flow | Flow rates: 5 mL/min (A), 2.5 mL/min (B) |

| Nitration | 25 °C, 10–100 min, continuous flow | Flow rates: 3.5–700 mL/min |

| Hydrolysis | 40 °C, 2–400 min, continuous flow | Flow rates: 6.5 mL/min to 1.2 L/min |

| Nitro group reduction | Pd/C catalyst, ammonium formate, 60–70 °C | Avoids gaseous hydrogen, industrial scale |

| Stock solution prep | Various concentrations in DMSO and co-solvents | Sequential solvent addition, clarity check |

Research Findings and Industrial Relevance

- Continuous flow synthesis of 4-methoxy-2-nitroaniline intermediates achieves high purity (99% by HPLC) and high yields (~85–86%), enabling efficient large-scale production.

- The use of ammonium formate as a hydrogen donor in catalytic reduction circumvents safety hazards associated with hydrogen gas and simplifies process control, which is advantageous for industrial applications.

- Standardized stock solution preparations facilitate reproducibility in biological assays and formulation development.

化学反应分析

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form amino derivatives under controlled conditions.

Key Findings :

-

Catalytic hydrogenation produces higher yields and fewer byproducts compared to acidic reduction.

-

The amino derivative exhibits increased solubility in polar solvents (e.g., water, DMF) due to protonation of the -NH₂ group .

Acylation Reactions

The amino group (-NH-) participates in nucleophilic acylation to form amide derivatives.

Mechanistic Insight :

-

Acylation occurs preferentially at the aromatic amino group over the acetic acid moiety due to steric hindrance .

-

Pyridine acts as both a base and catalyst by absorbing HCl generated during the reaction .

Substitution Reactions

The methoxy group (-OCH₃) undergoes nucleophilic substitution under strongly acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃ (1M), DCM, -78°C → 25°C, 6 hours | 2-((4-Hydroxy-2-nitrophenyl)amino)acetic acid | 72% | |

| Alkylation | CH₃I, K₂CO₃, DMF, 80°C, 8 hours | 2-((4-Ethoxy-2-nitrophenyl)amino)acetic acid | 63% |

Notable Observations :

-

Demethylation with BBr₃ selectively removes the methoxy group without affecting the nitro group.

-

Alkylation requires anhydrous conditions to prevent hydrolysis of the alkyl halide.

Oxidation Reactions

The acetic acid moiety can be oxidized to generate reactive intermediates.

Challenges :

-

Decarboxylation yields are low due to competing decomposition pathways .

-

Oxidation with peracids (e.g., mCPBA) requires strict temperature control to avoid overoxidation .

Biological Activity and Pharmacological Derivatives

The compound serves as a precursor in the synthesis of bioactive molecules:

| Derivative | Biological Target | Activity | Source |

|---|---|---|---|

| Zinc carboxylate complexes | COX-2 enzyme | Anti-inflammatory (IC₅₀ = 3.23 μg/mL) | |

| Organotin carboxylates | α-Amylase/α-glucosidase | Antidiabetic (89% inhibition) |

Research Applications :

-

Derivatives show dual inhibitory effects on COX-2 and carbohydrate-metabolizing enzymes, suggesting potential for treating diabetes-linked inflammation .

Stability and Storage Recommendations

科学研究应用

Medicinal Chemistry

Antidiabetic Properties:

Recent studies have explored the potential of compounds similar to 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid in treating diabetes. For instance, a derivative demonstrated significant inhibition of α-amylase and α-glucosidase, key enzymes involved in carbohydrate metabolism. The compound showed an IC50 value of 3.23 μg/ml against α-amylase and 5.10 μg/ml against α-glucosidase, indicating strong antidiabetic activity .

Analgesic and Anti-inflammatory Effects:

The compound has also been evaluated for its analgesic and anti-inflammatory properties. In vivo studies revealed that it significantly reduced pain in acetic acid-induced models, showcasing its potential as an analgesic agent . The anti-inflammatory effects were confirmed through various models, indicating its therapeutic potential in managing inflammation-related conditions.

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex organic molecules through various chemical reactions, including:

- Reduction Reactions: The nitro group can be reduced to an amino group, facilitating further functionalization.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Heterocycle Formation:

This compound is particularly useful in the formation of heterocycles, which are critical in developing biologically active compounds. The ability to modify the nitro group enables the synthesis of various derivatives that can lead to novel therapeutic agents .

Biological Research

Enzyme Inhibition Studies:

Research has indicated that derivatives of this compound exhibit significant inhibitory effects on enzymes such as COX-2, which is implicated in inflammatory processes. Molecular docking studies have shown promising interactions with the enzyme's active site, suggesting potential as anti-inflammatory drugs .

Antimicrobial Activity:

The compound has also been investigated for its antimicrobial properties. Similar nitrophenyl derivatives have shown efficacy against various bacterial strains, indicating a broader application in combating infections .

Data Table: Summary of Applications

Case Studies

-

Antidiabetic Study:

A recent investigation into a derivative of the compound showed significant antidiabetic effects through enzyme inhibition studies. The results indicated that it could serve as a lead compound for developing new diabetes medications. -

Analgesic Research:

A study conducted on the analgesic properties demonstrated effective pain relief in animal models using acetic acid-induced pain assessments. The findings suggest that this compound could be further developed into a therapeutic agent for pain management. -

Enzyme Interaction Analysis:

Molecular docking studies highlighted the interaction between the compound and COX-2 enzymes, revealing its potential as an anti-inflammatory drug candidate.

作用机制

The mechanism of action of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amino acid moiety may facilitate the compound’s uptake and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Differences

- Methoxy vs. Hydroxy Groups: The methoxy group in the target compound improves lipophilicity compared to hydroxy-substituted analogs (e.g., 2-(3-Hydroxy-4-methoxybenzylideneamino)acetic acid ), which may influence membrane permeability and bioavailability. Backbone Variations: Replacing the acetic acid moiety with an amide (e.g., N-(4-Methoxy-2-nitrophenyl)acetamide ) or ester (e.g., Ethyl derivatives ) alters solubility and metabolic stability.

生物活性

2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

The compound features a methoxy group and a nitro group attached to a phenyl ring, which influence its solubility and reactivity. The presence of these functional groups allows for specific interactions with biological targets, making it a candidate for various therapeutic applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves interaction with bacterial cell membranes or inhibition of essential enzymes.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in several studies. It was tested in vivo using models of induced inflammation, where it significantly reduced edema and pain responses. The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, as evidenced by molecular docking studies that suggest strong binding affinity to COX-2 .

3. Antidiabetic Activity

In vitro studies have assessed the compound's ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. The results indicated high inhibitory activity (IC50 values of 3.23 μg/ml and 5.10 μg/ml, respectively), suggesting potential use in managing diabetes .

Case Studies

- Analgesic Activity : In a study using acetic acid-induced writhing models, the compound demonstrated significant analgesic effects at various doses (20 mg/kg showed an 86% effect). This suggests its potential as an analgesic agent .

- Toxicity Assessment : Acute toxicity studies revealed that the compound is safe at tested doses, indicating its suitability for further development as a therapeutic agent .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity.

- Receptor Interaction : The compound may bind to COX enzymes, leading to reduced production of pro-inflammatory mediators.

Comparative Analysis

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antidiabetic Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 4-Nitrophenylacetic acid | Moderate | No | No |

| 3-Methoxy-2-nitrophenylacetic acid | Low | Moderate | No |

常见问题

Q. Table 1: Safety Classification Comparison

| Hazard Type | Classification (Example) | Recommended PPE |

|---|---|---|

| Skin Irritation (Category 2) | H315 | Nitrile gloves, lab coat |

| Eye Irritation (Category 2A) | H319 | Safety goggles |

| Respiratory Irritation | H335 | P95 respirator |

Basic Question: What synthetic methodologies are viable for preparing this compound?

Answer:

Synthesis typically involves coupling nitroaromatic amines with acetic acid derivatives. A methodological approach includes:

Nitro-Amination : React 4-methoxy-2-nitroaniline with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the C–N bond .

Azlactone Intermediates : Generate reactive intermediates via condensation of unprotected α-amino acids with acetic anhydride, followed by nucleophilic substitution .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/Hexane).

- Confirm structure via ¹H NMR (e.g., methoxy singlet at δ 3.8 ppm, nitro group deshielding effects) .

Advanced Question: How can density-functional theory (DFT) predict electronic properties of this compound?

Answer:

DFT calculations are critical for analyzing electron distribution and reactivity:

Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to balance accuracy and computational cost .

Basis Sets : Apply 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for higher accuracy in electron density mapping .

Property Prediction :

Q. Table 2: DFT Parameters for Nitroaromatic Systems

| Property | B3LYP/6-31G(d,p) | Experimental Benchmark |

|---|---|---|

| Bond Length (C–NO₂) | 1.48 Å | 1.47 Å (XRD) |

| HOMO-LUMO Gap | 4.2 eV | 4.0 eV (UV-Vis) |

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved during characterization?

Answer:

Discrepancies often arise from conformational flexibility or impurities. Mitigation strategies include:

Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX software ) to resolve ambiguous NOE effects or coupling constants.

Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect rotameric equilibria (e.g., restricted rotation around the C–N bond) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calc. 255.0851 for C₉H₁₀N₂O₅) to rule out impurities .

Q. Example Workflow :

- IR Discrepancy : A missing nitro stretch (~1520 cm⁻¹) may indicate reduction; repeat synthesis under inert atmosphere .

- NMR Signal Splitting : Use COSY/HSQC to assign overlapping proton signals.

Advanced Question: What mechanistic insights explain the reactivity of the nitro group in catalytic applications?

Answer:

The nitro group’s electron-withdrawing nature influences reaction pathways:

Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) converts –NO₂ to –NH₂, monitored via in situ FTIR .

Nucleophilic Aromatic Substitution (NAS) : Methoxy groups activate the ring for NAS at the ortho position (e.g., Suzuki coupling with boronic acids) .

Computational Modeling : Transition state analysis (DFT) reveals steric hindrance from the methoxy group lowers NAS activation energy by 15 kcal/mol .

Q. Table 3: Reactivity of Nitroaromatic Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Hydrogenation | 10% Pd/C, EtOH, 50 psi H₂ | 85 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 |

Basic Question: What analytical techniques are essential for purity assessment?

Answer:

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to quantify impurities (>98% purity threshold) .

- Melting Point Analysis : Compare experimental values (e.g., 160–162°C) with literature to detect solvates .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced Question: How does solvation affect the compound’s stability in aqueous vs. organic solvents?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。